REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[F:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:11]=1[C:12]([NH2:14])=[O:13].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN(C)CCN>O1CCOCC1.[Cu](I)I>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:14][C:12](=[O:13])[C:11]2[C:10]([F:9])=[CH:18][CH:17]=[CH:16][C:15]=2[F:19])=[N:3][CH:4]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1)F
|
Name
|
potassium phosphate
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
151 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added sequentially
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid components
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with water (20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography (silica gel, ethyl acetate and hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NC(C1=C(C=CC=C1F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |